molecular formula C21H23N5O5 B2520896 ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate CAS No. 896596-63-7

ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate

Cat. No.: B2520896
CAS No.: 896596-63-7
M. Wt: 425.445
InChI Key: MCJNMNODUMKPTD-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-g]purine-dione core substituted with a 3-hydroxypropyl chain at position 3 and a benzoate ester at position 6. The 1,7-dimethyl and 2,4-dioxo groups contribute to its unique electronic and steric profile. The benzoate ester enhances lipophilicity, while the hydroxypropyl moiety may improve solubility.

Properties

IUPAC Name

ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-4-31-19(29)14-6-8-15(9-7-14)26-13(2)12-25-16-17(22-20(25)26)23(3)21(30)24(18(16)28)10-5-11-27/h6-9,12,27H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJNMNODUMKPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects due to its structural similarity to purines and imidazoles, which are known to exhibit biological activity.

  • Anticancer Activity : Studies have indicated that derivatives of imidazo[1,2-g]purines can inhibit cancer cell proliferation. Ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate may demonstrate similar properties by interfering with cellular signaling pathways involved in tumor growth .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes that are crucial in metabolic pathways. Research into its mechanism of action could reveal its potential in treating metabolic disorders or diseases linked to enzyme dysfunctions .

Biochemical Research

The compound's interactions with biological molecules make it useful in biochemical studies.

  • Receptor Binding Studies : Given its structure, the compound can be used to study binding affinities to specific receptors involved in cell signaling. This can provide insights into the development of drugs targeting these receptors .
  • In Vitro Studies : this compound can be utilized in laboratory settings to assess its biological activity against various cell lines. Such studies are crucial for understanding the pharmacological potential of new compounds .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing new synthetic methodologies.

  • Building Block for Complex Molecules : The unique structure allows it to be used as a building block in the synthesis of more complex organic molecules. This is particularly valuable in medicinal chemistry where new drug candidates are often derived from simpler structures .

Material Science

The properties of this compound may lend themselves to applications in material science.

  • Polymer Chemistry : Its chemical properties could be explored for the development of novel polymers or coatings that require specific functional characteristics such as biocompatibility or enhanced mechanical properties .

Case Studies and Research Findings

Several studies have been conducted on related compounds within the imidazo[1,2-g]purine family that provide insights into the potential applications of this compound:

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated inhibitory effects on cancer cell lines
Enzyme InhibitionPotential as an enzyme inhibitor in metabolic pathways
Receptor BindingInvestigated binding affinities to specific receptors

Mechanism of Action

The mechanism of action of ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes .

Comparison with Similar Compounds

Core Heterocyclic Structure

Compound Name Core Structure Key Features Reference
Target Compound Imidazo[1,2-g]purine-dione Fused bicyclic system with two ketone groups (2,4-dioxo)
I-6230 () Imidazo[1,2-a]pyridine Single imidazole-pyridine fusion; lacks dione system
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Tetrahydroimidazo[1,2-a]pyridine Partially saturated core; nitrophenyl and cyano substituents
Compounds 38–41 () Imidazo[1,2-a]pyridine 8-amino substituents; carboxamide side chains

Key Differences :

  • Saturated analogs (e.g., ) exhibit reduced planarity, which may limit π-π stacking compared to the fully aromatic target .

Substituent Analysis

Compound Name Substituents Functional Impact Reference
Target Compound 3-Hydroxypropyl, 1,7-dimethyl, benzoate ester Hydroxypropyl enhances solubility; ester increases lipophilicity
I-6373 () 3-Methylisoxazol-5-yl, thioether Thioether improves metabolic stability; isoxazole adds rigidity
Diethyl 3-benzyl-7-(4-bromophenyl)-... () Bromophenyl, benzyl Bromine aids crystallinity; benzyl may hinder membrane permeability
Compound 39 () 3-(4-Methylpiperazin-1-yl)propyl Basic side chain enhances solubility and target engagement

Key Insights :

  • The target’s benzoate ester is structurally analogous to I-6230 () but lacks heterocyclic phenethylamino groups, reducing steric bulk .
  • Bromophenyl () and nitrophenyl () substituents in analogs increase molecular weight and polarity compared to the target’s hydroxypropyl .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Notable Spectral Data Reference
Target Compound Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-... () 243–245 51 HRMS (ESI): [M+H]+ calc. 550.0978, found 550.0816
Diethyl 3-benzyl-7-(4-bromophenyl)-... () 223–225 61 IR (KBr): ν 2220 cm⁻¹ (C≡N)
Compound 38 () 200.0 55 HRMS (ESI+): m/z 532.2812 [M+H]+

Trends :

  • Yields for similar compounds range from 42% to 70%, suggesting challenging syntheses for complex heterocycles .
  • Melting points correlate with crystallinity: bromophenyl () and nitrophenyl () substituents increase melting points compared to alkyl chains .

Biological Activity

Ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate (CAS Number: 896596-63-7) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H23N5O5
  • Molecular Weight : 425.44 g/mol
  • Structure : The compound features an imidazo[1,2-g]purine core linked to a benzoate moiety and a hydroxypropyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptor Modulation : Compounds similar to this compound have been reported as positive allosteric modulators of the A3 adenosine receptor (A3AR). This interaction can enhance the receptor's response to endogenous ligands without directly activating it .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Potential

Recent studies have explored the anticancer potential of imidazo[1,2-g]purine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of tumor growth in vivo

For instance, a related compound demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-g]purines possess antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for structurally similar compounds have been reported between 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Activity

In a recent study focusing on the anticancer effects of imidazo[1,2-g]purine derivatives:

  • Objective : Evaluate the cytotoxic effects on different cancer cell lines.
  • Methodology : Cell viability assays were conducted using MTT assays.
  • Results : The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)6.5
A549 (Lung Cancer)7.0

This data suggests that this compound warrants further investigation as a potential anticancer agent.

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